molecular formula C8H23ClO4Si4 B095869 Cyclotetrasiloxane, (chloromethyl)heptamethyl- CAS No. 17882-66-5

Cyclotetrasiloxane, (chloromethyl)heptamethyl-

Cat. No.: B095869
CAS No.: 17882-66-5
M. Wt: 331.06 g/mol
InChI Key: KDACIXJUXOJZLX-UHFFFAOYSA-N
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Description

Cyclotetrasiloxane, (chloromethyl)heptamethyl- is a chemical compound with the molecular formula C8H23ClO4Si4. It is a member of the organosiloxane family, which are compounds containing silicon-oxygen bonds. This compound is known for its versatile properties and is used in various scientific research fields, including nanotechnology, materials science, and organic synthesis.

Scientific Research Applications

Cyclotetrasiloxane, (chloromethyl)heptamethyl- has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of advanced materials and as a reagent in organic synthesis.

    Biology: Studied for its potential effects on biological systems, including its interactions with cellular membranes.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in biomedical devices.

    Industry: Utilized in the production of silicone-based materials, coatings, and adhesives

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclotetrasiloxane, (chloromethyl)heptamethyl- can be synthesized through the hydrosilylation reaction of tetramethylcyclotetrasiloxane with chloromethylsilane. The reaction typically requires a platinum-based catalyst and is carried out under an inert atmosphere to prevent oxidation. The reaction conditions include a temperature range of 80-120°C and a reaction time of 4-6 hours .

Industrial Production Methods: In industrial settings, the production of cyclotetrasiloxane, (chloromethyl)heptamethyl- involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as distillation and chromatography .

Chemical Reactions Analysis

Types of Reactions: Cyclotetrasiloxane, (chloromethyl)heptamethyl- undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other functional groups using nucleophiles such as amines or alcohols.

    Oxidation Reactions: The compound can be oxidized to form silanols or siloxane oligomers.

    Reduction Reactions: Reduction of the chloromethyl group can yield methylsiloxane derivatives.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate in aqueous or organic solvents.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether or THF.

Major Products:

    Substitution: Various functionalized siloxanes.

    Oxidation: Silanols and siloxane oligomers.

    Reduction: Methylsiloxane derivatives.

Mechanism of Action

The mechanism of action of cyclotetrasiloxane, (chloromethyl)heptamethyl- involves its interaction with various molecular targets, primarily through its silicon-oxygen bonds. These interactions can affect the structural integrity and function of biological membranes and proteins. The compound can also participate in hydrosilylation reactions, where it acts as a donor of silicon atoms to form new silicon-carbon bonds .

Comparison with Similar Compounds

    Tetramethylcyclotetrasiloxane: Similar in structure but lacks the chloromethyl group.

    Hexamethylcyclotrisiloxane: Smaller ring structure with similar silicon-oxygen bonds.

    Octamethylcyclotetrasiloxane: Larger ring structure with additional methyl groups.

Uniqueness: Cyclotetrasiloxane, (chloromethyl)heptamethyl- is unique due to the presence of the chloromethyl group, which allows for further functionalization and modification. This makes it a valuable intermediate in the synthesis of more complex organosiloxane compounds.

Properties

IUPAC Name

2-(chloromethyl)-2,4,4,6,6,8,8-heptamethyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H23ClO4Si4/c1-14(2)10-15(3,4)12-17(7,8-9)13-16(5,6)11-14/h8H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDACIXJUXOJZLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si]1(O[Si](O[Si](O[Si](O1)(C)C)(C)CCl)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H23ClO4Si4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2066276
Record name Cyclotetrasiloxane, (chloromethyl)heptamethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2066276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17882-66-5
Record name 2-(Chloromethyl)-2,4,4,6,6,8,8-heptamethylcyclotetrasiloxane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17882-66-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclotetrasiloxane, 2-(chloromethyl)-2,4,4,6,6,8,8-heptamethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017882665
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclotetrasiloxane, 2-(chloromethyl)-2,4,4,6,6,8,8-heptamethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cyclotetrasiloxane, (chloromethyl)heptamethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2066276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
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Q & A

Q1: What is the role of Chloromethylheptamethylcyclotetrasiloxane in modifying polydimethylsiloxane (PDMS) surfaces?

A1: Chloromethylheptamethylcyclotetrasiloxane serves as a precursor to introduce reactive chlorine groups onto the PDMS surface. The research describes the synthesis of chlorine-containing polydimethylsiloxane (C-PDMS) using Chloromethylheptamethylcyclotetrasiloxane as a monomer []. This chlorine group is crucial for subsequent modification steps. The C-PDMS is then reacted with sodium diethyldithiocarbamate, which ultimately enables the photografting of hydrophilic vinyl monomers onto the PDMS surface. This process enhances the hydrophilicity of the PDMS, as evidenced by the decrease in water contact angle [].

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